molecular formula C19H22N6S B7430222 5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine

5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine

Cat. No. B7430222
M. Wt: 366.5 g/mol
InChI Key: GMPORBCXIGWFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole-pyrimidine hybrid that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine has various biochemical and physiological effects. For example, it has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine in lab experiments is its specificity. This compound has been shown to have a high affinity for certain enzymes and receptors, making it a useful tool for studying their functions. However, one of the limitations is its toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine. One direction is to study its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to minimize its toxicity.

Synthesis Methods

The synthesis of 5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine involves the reaction of 6-benzylsulfanylpyrimidine-4-carbaldehyde with piperidine and 3-amino-1H-pyrazole-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine has been studied for its potential applications in various fields of research. One of the applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Another potential application is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

5-[1-(6-benzylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c20-17-10-16(23-24-17)15-6-8-25(9-7-15)18-11-19(22-13-21-18)26-12-14-4-2-1-3-5-14/h1-5,10-11,13,15H,6-9,12H2,(H3,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPORBCXIGWFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)N)C3=CC(=NC=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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